

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)phenol

Cat. No.: B1333277

[Get Quote](#)

CAS Number: 61721-07-1

Synonyms: 2-Fluoro-5-hydroxybenzotrifluoride, $\alpha,\alpha,\alpha,4$ -Tetrafluoro-m-cresol[1][2]

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)phenol, a versatile fluorinated building block crucial in the development of pharmaceuticals and agrochemicals.[2][3] Its unique molecular structure imparts desirable properties for applications in medicinal chemistry and materials science.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Fluoro-3-(trifluoromethyl)phenol.

Property	Value	Source
Molecular Formula	C ₇ H ₄ F ₄ O	[1] [2] [4] [5]
Molecular Weight	180.10 g/mol	[2] [4]
Appearance	White to orange to green powder to lump or colorless to slightly yellow liquid	[1] [5]
Melting Point	17 °C	[1] [5]
Boiling Point	86 °C at 15 mmHg; 206.6 °C at 760 mmHg	[1] [5]
Density	1.45 g/cm ³	[1] [5]
Refractive Index	n _{20D} 1.44	[1]
Flash Point	78.7 °C	[5]
Vapor Pressure	0.164 mmHg at 25°C	[5]
pKa	8.97 ± 0.18 (Predicted)	[5]
LogP	2.55010	[5]
Purity	≥ 98% (GC)	[1]

Spectroscopic Data

Data Type	Value
LCMS Rt	1.65 min
MS m/z	179 [M-H] ⁻

Safety and Handling

Hazard Statement	GHS Classification	Precautionary Statement
Causes severe skin burns and eye damage	Skin Corrosion/Irritation (Danger)	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501
May cause an allergic skin reaction	Skin Sensitization (Warning)	
Harmful if swallowed	Acute Toxicity, Oral (Warning)	
Harmful if inhaled	Acute Toxicity, Inhalation (Warning)	
Toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term hazard	

Storage: Store under an inert gas (nitrogen or Argon) at 2-8°C.[\[5\]](#)

Experimental Protocols

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol via Diazotization-Hydrolysis

A common and effective method for the synthesis of 4-fluoro-3-(trifluoromethyl)phenol involves the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis of the resulting diazonium salt. This process is outlined in various patents and chemical literature.

Materials:

- 4-fluoro-3-trifluoromethylaniline
- Concentrated sulfuric acid
- Sodium nitrite

- Water
- Copper sulfate (for hydrolysis)
- Toluene or Xylene (for extraction)
- Acetone
- Oxone
- 10% w/v aqueous solution of sodium metabisulfite
- Anhydrous sodium sulfate
- Dichloromethane

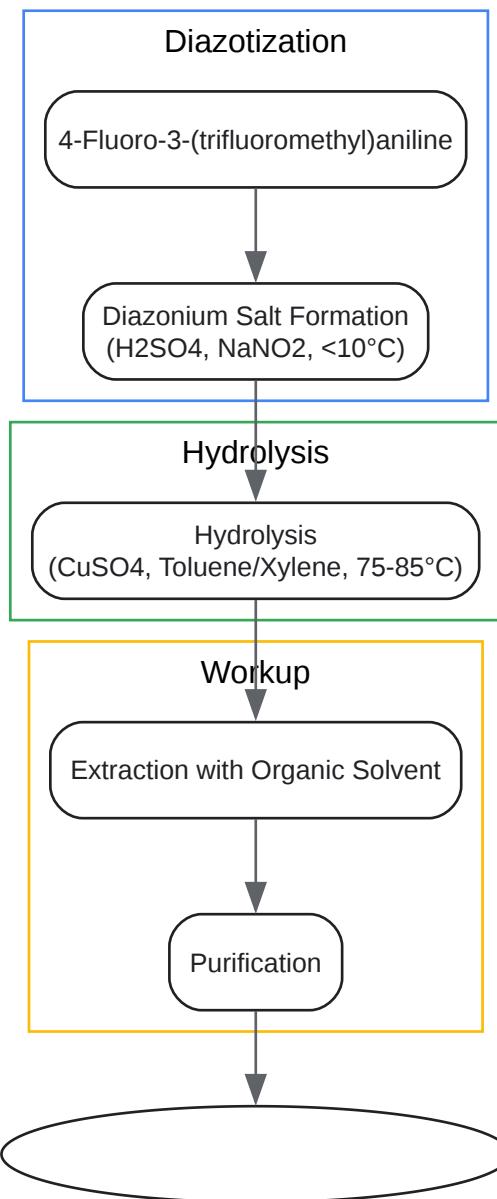
Procedure:

- Preparation of the Diazonium Salt:
 - A solution of 4-fluoro-3-trifluoromethylaniline (10 g, 56 mmol) is prepared in a mixture of concentrated sulfuric acid (63.5 g, 622 mmol) and water (69 g) with heating to approximately 80°C to ensure a uniform solution.
 - The solution is then cooled to below 10°C.
 - A solution of sodium nitrite (4.5 g, 59 mmol) in water (6.9 g) is added dropwise to the aniline solution while maintaining the temperature at or below 10°C.
- Hydrolysis of the Diazonium Salt:
 - The aqueous solution of the diazonium salt is then added dropwise to a heated mixture of an aqueous solution of copper sulfate and a water-insoluble solvent like toluene or xylene. The reaction temperature is maintained between 75-85°C.
 - After the addition is complete, the reaction mixture is cooled.
- Extraction and Purification:

- The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent (e.g., toluene).
- The combined organic layers are then analyzed by gas chromatography to determine the yield.

Alternative Oxidation Protocol:

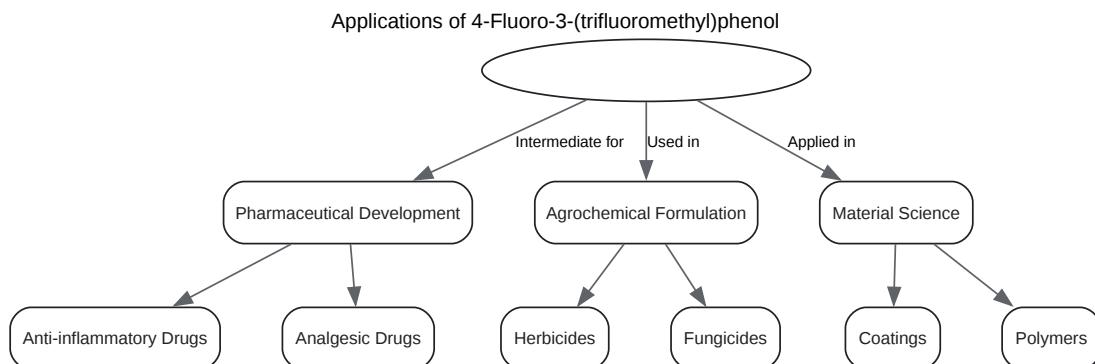
An alternative final step for the synthesis involves the use of Oxone for oxidation.


- A solution of OXONE (1.50 g, 2.45 mmol) in water (7.8 mL) is added dropwise over approximately 4 minutes to a solution of 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (710 mg, 2.4 mmol) in acetone (7.8 mL).
- A precipitate forms during the addition. The reaction mixture is stirred vigorously for 15 minutes.
- The reaction is then quenched with a 10% w/v aqueous solution of sodium metabisulfite (20 mL).
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product as a light yellow oil.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenol from its aniline precursor.


Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.

Applications Overview

This compound serves as a key intermediate in various industrial applications.

[Click to download full resolution via product page](#)

Caption: Key application areas of 4-Fluoro-3-(trifluoromethyl)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENOL synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 4. 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - [PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333277#3-fluoro-4-trifluoromethyl-phenol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com